Tioperamida

Descripción general

Descripción

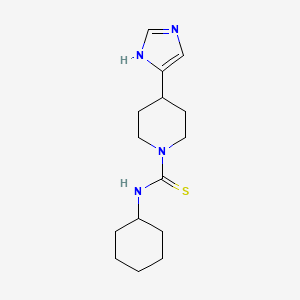

Thioperamide is a potent HRH 4 antagonist and selective HRH 3 antagonist capable of crossing the blood–brain barrier . It was used by Jean-Charles Schwartz in his early experiments regarding the H 3 receptor . Thioperamide was found to be an antagonist of histamine autoreceptors, which negatively regulate the release of histamine . The drug enhances the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .

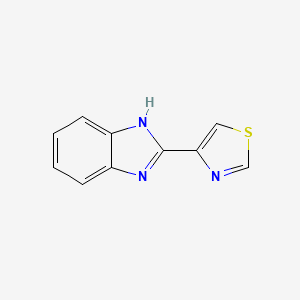

Molecular Structure Analysis

Thioperamide’s molecular formula is C15H24N4S . Its structure has been studied with the molecular mechanics approach, integrated by X-ray crystallography on an analogue . The minimum-energy conformations of thioperamide calculated by molecular mechanics are reliable and they can be used for structural comparisons with other H3-receptor antagonists .Chemical Reactions Analysis

Thioperamide was found to be an antagonist of histamine autoreceptors, which negatively regulate the release of histamine . The drug enhances the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .Physical And Chemical Properties Analysis

Thioperamide’s molecular formula is C15H24N4S . Its molecular weight is 292.4 g/mol .Aplicaciones Científicas De Investigación

Antagonista de Histamina H3 y H4

La tioperamida es un potente antagonista/agonista inverso de la histamina H3 y H4 . Los valores de Ki son 25 y 27 nM para los receptores humanos recombinantes H3 y H4 respectivamente . Esto la convierte en una herramienta valiosa en el estudio de los receptores de histamina y su papel en diversos procesos fisiológicos y patológicos.

Cambio de Forma y Quimiotaxis de Eosinófilos

Se ha demostrado que la this compound bloquea el cambio de forma y la quimiotaxis de los eosinófilos inducidos por la histamina . Los valores de IC50 son 1.4 μM y 519 nM respectivamente . Esto sugiere que la this compound podría utilizarse potencialmente en el tratamiento de afecciones caracterizadas por inflamación eosinofílica, como el asma y las reacciones alérgicas.

Asma Murina Experimental

En un estudio sobre asma murina experimental, se demostró que la this compound reduce la eosinofilia en el líquido de lavado broncoalveolar . Sin embargo, no afectó las concentraciones de IgE anti-OVA ni las infiltraciones pulmonares . Esto indica que los efectos de la this compound en este contexto son complejos y pueden implicar múltiples mecanismos de acción.

Captación de Glucosa en Regiones del Cerebro

Se ha encontrado que la this compound previene el aumento de la captación de [3H]glucosa en todas las regiones cerebrales de ratas neonatales lesionadas con 5,7-DHT . Esto sugiere que la this compound podría utilizarse potencialmente en el estudio del metabolismo cerebral y los trastornos neurológicos.

Mecanismo De Acción

Target of Action

Thioperamide is a potent antagonist of the histamine H3 receptor (HRH3) and the histamine H4 receptor (HRH4) . These receptors are primarily found in the central nervous system and are involved in the regulation of histamine release .

Mode of Action

Thioperamide acts by blocking the histamine autoreceptors (HRH3 and HRH4), which negatively regulate the release of histamine . By blocking these autoreceptors, thioperamide enhances the activity of histaminergic neurons, leading to a greater release of histamine . This action on H3 receptors is thought to promote wakefulness and improve memory consolidation .

Biochemical Pathways

Thioperamide’s action on histamine receptors influences several biochemical pathways. For instance, it has been found to increase the levels of lysobisphosphatidic acid , a lipid that plays a role in cellular processes such as cell proliferation and survival. Thioperamide also influences the histamine-dependent activation of the H2R/PKA/CREB pathway , which is involved in cell signaling and gene expression.

Result of Action

Thioperamide has been found to have several molecular and cellular effects. It promotes the proliferation of neural stem cells and enhances neurogenesis . It also ameliorates neuronal loss and β-amyloid pathology in transgenic mice, suggesting potential benefits in conditions like Alzheimer’s disease . Moreover, thioperamide has been shown to protect primary neurons against oxygen-glucose deprivation-induced injury .

Action Environment

The action, efficacy, and stability of thioperamide can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as serotonin, can modulate the effects of thioperamide . Additionally, the physiological state of the individual, including factors like age, health status, and the presence of other medications, can also impact the action of thioperamide .

Safety and Hazards

Direcciones Futuras

Thioperamide has been shown to attenuate neuroinflammation and cognitive impairments in Alzheimer’s disease via inhibiting gliosis . It has also been shown to rescue circadian rhythm and memory function in experimental parkinsonism . These studies suggest that Thioperamide may have potential therapeutic applications in neurodegenerative diseases.

Propiedades

IUPAC Name |

N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDDJDBFONZGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147555 | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106243-16-7 | |

| Record name | Thioperamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106243-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106243167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4319BWUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

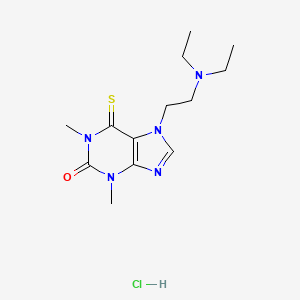

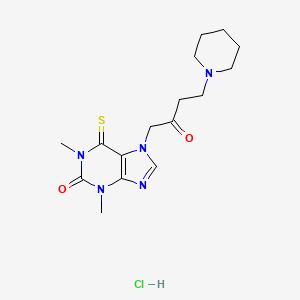

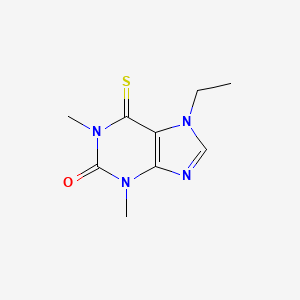

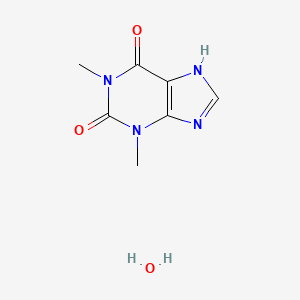

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.